molecular formula C19H26F2N2O2 B7034098 N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B7034098
M. Wt: 352.4 g/mol
InChI Key: JOWITWJJCPOQMS-UHFFFAOYSA-N
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Description

N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a difluorophenyl group, a spirocyclic framework, and a carboxamide functional group

Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c1-2-17(15-13-14(20)3-4-16(15)21)22-18(24)23-9-5-19(6-10-23)7-11-25-12-8-19/h3-4,13,17H,2,5-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWITWJJCPOQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)NC(=O)N2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the difluorophenyl intermediate:

    Construction of the spirocyclic framework: This is achieved through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired spirocyclic structure.

    Attachment of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the spirocyclic framework provides structural rigidity. The carboxamide group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
  • N-[1-(2,6-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Uniqueness

N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

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